molecular formula C15H21N3O6S B3618114 N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B3618114
M. Wt: 371.4 g/mol
InChI Key: MZFUIIKKXZYPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as MNPS or MLR-1023 and has been the subject of several studies due to its unique properties.

Mechanism of Action

The mechanism of action of MNPS is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and inflammation. MNPS has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in cancer cells and is involved in inflammation.
Biochemical and Physiological Effects:
MNPS has been shown to have several biochemical and physiological effects, including anti-tumor and anti-inflammatory properties. MNPS has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MNPS in lab experiments is its unique properties, which make it a promising compound for further research. However, one limitation is the lack of information on its toxicity and safety profile, which makes it difficult to use in human studies.

Future Directions

There are several future directions for research on MNPS, including:
1. Further studies on its mechanism of action to better understand how it works.
2. Studies on its toxicity and safety profile to determine its potential for use in humans.
3. Studies on its potential use in combination with other drugs for the treatment of cancer and inflammation.
4. Studies on its potential use in other diseases, such as autoimmune disorders.
Conclusion:
In conclusion, MNPS is a promising compound for scientific research due to its unique properties and potential therapeutic properties. Further research is needed to fully understand its mechanism of action and determine its potential for use in humans.

Scientific Research Applications

MNPS has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Several studies have shown that MNPS has anti-tumor and anti-inflammatory properties, making it a promising compound for further research.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-24-14-7-6-12(18(20)21)10-13(14)17(25(2,22)23)11-15(19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFUIIKKXZYPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
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N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
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N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
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N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Reactant of Route 5
N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Reactant of Route 6
N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

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